Autac2-2G
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Overview
Description
Autac2-2G is a second-generation autophagy-targeting chimera (AUTAC) that has shown a 100-fold increase in activity compared to its predecessors . This compound is designed to selectively degrade intracellular proteins and organelles through the autophagy pathway, making it a promising tool for targeted degradation in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Autac2-2G involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a guanine derivative, which is then linked to a ligand that targets the protein of interest . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Autac2-2G primarily undergoes substitution reactions, where the guanine derivative is substituted with various ligands to target specific proteins . It can also participate in oxidation and reduction reactions depending on the functional groups present in the molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like DMSO, coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), and protecting groups to ensure selective reactions . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of this compound is the final AUTAC molecule, which consists of a guanine derivative linked to a ligand that targets the protein of interest . This product is then purified and characterized to ensure its activity and specificity .
Scientific Research Applications
Autac2-2G has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of autophagy and protein degradation . In biology, it helps in understanding cellular processes and the role of specific proteins in various diseases . In medicine, this compound is being explored for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders . In industry, it can be used in the development of new drugs and therapeutic agents .
Mechanism of Action
Autac2-2G exerts its effects by selectively binding to target proteins and directing them to the autophagy pathway for degradation . The guanine derivative in this compound acts as a degradation tag, while the ligand component binds to the protein of interest . This interaction triggers the formation of autophagosomes, which then fuse with lysosomes to degrade the target protein . The molecular targets and pathways involved include the FK506-binding protein (FKBP12) and other proteins associated with autophagy .
Comparison with Similar Compounds
Autac2-2G is unique in its ability to selectively degrade target proteins through the autophagy pathway, a feature that sets it apart from other similar compounds . Similar compounds include first-generation AUTACs, which have lower activity and specificity . Other related compounds are proteolysis-targeting chimeras (PROTACs), which also target proteins for degradation but through the ubiquitin-proteasome system . The key difference between AUTACs and PROTACs is the degradation pathway they utilize, with AUTACs leveraging autophagy and PROTACs relying on the proteasome .
Properties
Molecular Formula |
C59H75FN10O12 |
---|---|
Molecular Weight |
1135.3 g/mol |
IUPAC Name |
[(1R)-1-[3-[[4-[3-[2-[2-[3-[4-[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]pyrazol-1-yl]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C59H75FN10O12/c1-6-59(2,3)52(73)56(75)69-27-8-7-14-45(69)57(76)82-46(21-17-39-18-22-47(77-4)48(34-39)78-5)41-12-9-13-44(35-41)64-50(72)24-23-49(71)62-25-10-28-79-30-32-81-33-31-80-29-11-26-68-38-42(36-63-68)53-65-51-54(66-58(61)67-55(51)74)70(53)37-40-15-19-43(60)20-16-40/h9,12-13,15-16,18-20,22,34-36,38,45-46H,6-8,10-11,14,17,21,23-33,37H2,1-5H3,(H,62,71)(H,64,72)(H3,61,66,67,74)/t45-,46+/m0/s1 |
InChI Key |
ZANJBLYAAWXSAG-CRCOQUFZSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCN4C=C(C=N4)C5=NC6=C(N5CC7=CC=C(C=C7)F)N=C(NC6=O)N |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCN4C=C(C=N4)C5=NC6=C(N5CC7=CC=C(C=C7)F)N=C(NC6=O)N |
Origin of Product |
United States |
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